3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one
Description
The compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one is a heterocyclic molecule featuring a 3,5-dimethylisoxazole core linked to a pyrrolidinyl-thiadiazole moiety via a propan-1-one bridge. Its structural complexity arises from the integration of multiple pharmacophoric groups: the isoxazole ring (known for metabolic stability), the thiadiazole unit (implicated in hydrogen bonding and bioactivity), and the pyrrolidine scaffold (contributing conformational flexibility).
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-9-12(10(2)21-16-9)3-4-14(19)18-6-5-11(8-18)20-13-7-15-22-17-13/h7,11H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYXMKJMONDKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NSN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structural properties, and biological activities, particularly focusing on its pharmacological implications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes an oxazole ring and a thiadiazole moiety, both of which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the oxazole and thiadiazole rings through cyclization reactions. Detailed synthetic pathways can vary but generally follow established methods for heterocyclic compound synthesis.
Antimicrobial Properties
Research indicates that compounds containing oxazole and thiadiazole rings exhibit significant antimicrobial activity. For example, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
|---|---|---|
| 3a | Effective (MIC: 12.5 µg/mL) | Moderate (MIC: 25 µg/mL) |
| 3b | High (MIC: 6.25 µg/mL) | Low (MIC: 50 µg/mL) |
Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory properties. The presence of the thiadiazole moiety is associated with COX-II inhibition, which is crucial in managing inflammatory conditions. For instance, some derivatives have shown IC50 values as low as 0.52 µM against COX-II, indicating potent anti-inflammatory effects .
Case Studies
In a recent study involving various oxazole and thiadiazole derivatives, researchers found that specific modifications to the structure significantly enhanced biological activity. For example, a compound with a similar scaffold demonstrated excellent metabolic stability and bioavailability with a half-life of 1.63 hours .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on heterocyclic analogs from the evidence, emphasizing synthetic methodologies, structural features, and analytical techniques.
Key Observations:
Synthetic Efficiency: The pyrazole-carbonitrile derivative () achieved a high yield (79%) compared to other analogs, suggesting optimized reaction conditions for similar heterocycles .
Structural Diversity: The coumarin-pyrimidinone hybrid () highlights the integration of fluorescent moieties, which could inspire modifications to the target compound for optical applications .
Analytical Techniques : IR and ¹H NMR () are standard for confirming functional groups, while HPLC-ESI-MSn () could resolve complex mixtures in purity assessments of the target compound .
Table 2: Crystallographic and Computational Tools for Structural Validation
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
